3-Cyclohexene-1-methanol
Overview
Description
3-Cyclohexene-1-methanol is an organic compound with the molecular formula C₇H₁₂O. It is a colorless liquid that is a principal constituent of essential oil isolated from Pinus sylvestris . This compound is also known by several other names, including 3-Cyclohexene-1-carbinol and 1-Hydroxymethyl-3-cyclohexene .
Mechanism of Action
Target of Action
3-Cyclohexene-1-methanol is a complex organic compound with the molecular formula C7H12O
Mode of Action
It’s worth noting that cyclohexene compounds can undergo electrophilic addition reactions , but whether this applies to this compound and how it interacts with its targets requires further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It has been used in the synthesis of novel macromonomer of epoxy end-functionalized polystyrene via atom transfer radical polymerization . This suggests that it may have potential applications in polymer chemistry.
Result of Action
It’s known that the compound is a principal constituent of essential oil isolated from Pinus sylvestris , suggesting it may contribute to the biological activities of this essential oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-methanol can be synthesized through various methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation of the resulting cyclohexanecarboxaldehyde . Another method involves the reduction of 3-Cyclohexene-1-carboxaldehyde using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-Cyclohexene-1-carboxaldehyde. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Types of Reactions:
Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 3-Cyclohexene-1-carboxaldehyde
Reduction: Cyclohexanol
Substitution: 3-Cyclohexene-1-chloride, 3-Cyclohexene-1-bromide
Scientific Research Applications
3-Cyclohexene-1-methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1-methanol.
3-Cyclohexene-1-carboxaldehyde: An oxidized form of this compound.
Cyclohexene: A simpler structure without the hydroxyl group.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and a double bond within the cyclohexene ring. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
cyclohex-3-en-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYJWQZNGASMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044600 | |
Record name | Cyclohex-3-en-1-ylmethanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Cyclohexene-1-methanol | |
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Record name | 3-Cyclohexene-1-methanol | |
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CAS No. |
1679-51-2 | |
Record name | 3-Cyclohexene-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-51-2 | |
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Record name | 1-(Hydroxymethyl)-3-cyclohexene | |
Source | ChemIDplus | |
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Record name | 3-CYCLOHEXENE-1-METHANOL | |
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Record name | 3-Cyclohexene-1-methanol | |
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Record name | Cyclohex-3-en-1-ylmethanol | |
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Record name | Cyclohex-3-ene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.316 | |
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Record name | 1-(HYDROXYMETHYL)-3-CYCLOHEXENE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C7H12O, and the molecular weight is 112.17 g/mol.
A: Yes, 3-Cyclohexene-1-methanol can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , , , , , , , , , , , , , , , ] This technique separates the compound from other components in a mixture and identifies it based on its mass-to-charge ratio.
A: This compound is found in essential oils extracted from various sources, including: * Lemon (Citrus limon) peel [] * Garlic clove (Allium sativum) [] * Tangerine fruit (Citrus reticulata) [] * Tuberose (Polianthes tuberosa) [] * Magnolia liliflora [] * Cyclamen persicum [] * Eucalyptus species [, ] * Myrtus communis [, ] * Tarragon (Artemisia dracunculus) [] * Capparis spinosa [] * Artemisia lavandulaefolia [, ] * Qizhi Weitong granules [] * Curcuma comosa [] * Cinnamomum camphora [, , ] * Litsea Cubeba [, ] * Tagetes erecta [] * Ligularia virgaurea [] * Citrus maxima [] * Pinus densiflora [] * Coriandrum sativum [] * Yulan Magnolia [] * Tianfuhao-Branded Sauce fragrant chicken []
ANone: Common extraction methods include:
- Steam Distillation: Widely used for essential oil extraction, it involves passing steam through the plant material to liberate the volatile compounds. [, , , , , , , , , , , , , ]
- Hydrodistillation: Similar to steam distillation, water is mixed with the plant material and heated to release the essential oil. [, , ]
- Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide as a solvent to extract the essential oil. [, ]
- Antimicrobial Activity: Some studies suggest potential antimicrobial activity, particularly against certain bacteria and fungi. [, , , ]
- Insecticidal Activity: Research indicates potential insecticidal activity against specific insect species. [, , ]
- Immunotoxicity: Studies on the essential oil of coriander seeds, where this compound is a constituent, suggest immunotoxicity against mosquito larvae. []
ANone: The provided research primarily focuses on identifying this compound within complex mixtures rather than exploring its structure-activity relationships. Further studies are needed to understand how structural modifications could impact its biological properties.
A: While generally considered safe as a component of essential oils used in traditional practices, detailed toxicological data on this compound in isolation is limited within the provided research. [, , , , , , , , , , , , , , , , , , , ] Further studies are needed to establish its safety profile and potential for adverse effects.
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